2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is classified under the category of organic compounds, specifically as an amine derivative. This compound features a sulfanyl group attached to an ethylamine backbone, which contributes to its biological activity.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis and applications have been documented in several patents and scientific literature, indicating its relevance in the development of pharmaceutical agents.
The synthesis of 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with ethanethiol followed by amination processes. The general reaction scheme can be summarized as follows:
The reaction conditions may vary, but typically involve heating under reflux in a suitable solvent such as ethanol or dimethylformamide. The final product is usually purified through recrystallization or chromatography methods.
The molecular formula for 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride is C9H12ClN S. The structure consists of a benzyl group substituted with a chlorine atom and linked via a sulfanyl group to an ethylamine moiety.
This structure features a central ethylamine chain bonded to a chlorobenzyl group through a sulfur atom.
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both the amine and chlorobenzyl functionalities.
The mechanism of action for compounds like 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride often involves interaction with biological targets such as receptors or enzymes. These interactions can modulate signaling pathways relevant to disease states.
Research indicates that similar compounds may exhibit anti-inflammatory or anticancer properties by inhibiting specific pathways related to cell proliferation or survival .
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride has potential applications in pharmaceutical development, particularly in the creation of new therapeutic agents targeting cancer and inflammatory diseases. Its structural characteristics allow it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects .
The core synthetic step for 2-[(3-chlorobenzyl)sulfanyl]ethylamine hydrochloride involves an SN₂ reaction between 3-chlorobenzyl chloride and 2-aminoethanethiol (cysteamine), forming the critical C-S thioether bond. This bimolecular nucleophilic substitution proceeds via a concerted backside attack mechanism, where the thiolate anion (generated in situ) displaces chloride from the benzyl carbon. Key experimental parameters include:
Table 1: Optimization of Nucleophilic Substitution Conditions
Parameter | Standard Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Base | NaOH | K₂CO₃ | ↑ Yield (88% → 92%) |
Solvent | Methanol | DMF | ↑ Rate (3h → 1.5h) |
Temperature | 25°C | 70°C | ↑ Conversion (40% → 98%) |
Molar Ratio (BzCl:Thiol) | 1:1 | 1.1:1 | ↓ Byproducts (15% → 5%) |
Critical challenges include competing hydrolysis of 3-chlorobenzyl chloride in aqueous systems, mitigated by anhydrous solvents, and pH-dependent side reactions of the ethylamine group, controlled by maintaining pH 8–9 [4].
Catalysts significantly improve the atom economy and selectivity of thioether bond formation:
Table 2: Catalytic Performance Comparison
Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | – | 70 | 4.0 | 82 |
TBAB | 5 | 50 | 2.5 | 94 |
CuI | 5 | 60 | 1.8 | 91 |
ZnCl₂ | 10 | 25 | 3.5 | 88 |
Notably, catalyst recovery remains challenging for homogeneous systems, prompting research on immobilized variants like polymer-supported PTCs [6].
Transitioning from lab-scale batches to industrial production introduces multi-faceted challenges:
Table 4: Scalability Optimization Strategies
Challenge | Lab-Scale Solution | Industrial Solution | Outcome |
---|---|---|---|
Heat Management | Ice baths | Segmented addition + cooling jackets | ↓ ΔT (15°C → 2°C) |
Mass Transfer | Magnetic stirring | Turbine impellers + baffles | ↑ Yield (85% → 93%) |
Cost Reduction | – | Solvent recycling (nanofiltration) | ↓ Raw material use (30%) |
Quality Control | Offline HPLC | Inline FTIR | ↑ Purity consistency (95% → 99%) |
Pilot-scale testing (100–500L) is indispensable for identifying "silent" scale-up failures, such as crystal form changes during hydrochloride salt formation [3] [6].
Final product purity (>99%) is achievable via recrystallization or chromatography, with trade-offs:
Table 5: Purification Technique Comparison
Parameter | Recrystallization | Chromatography |
---|---|---|
Purity | 98.5–99.0% | >99.9% |
Yield | 85–90% | 50–70% |
Scalability | Kilogram-scale feasible | Limited to grams |
Cost (per kg) | $150–300 | $12,000–18,000 |
Key Impurities Removed | Disulfide, benzyl alcohol | All detectable organics |
Solvent Waste | Low (recyclable) | High (complex disposal) |
Recrystallization remains the industrial method of choice, though hybrid approaches—initial chromatography for impurity identification followed by tailored recrystallization—offer optimal quality control [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1